Phylloseptin-J3

Antimicrobial peptides Sequence-activity relationship Phylloseptin family

Researchers studying antimicrobial peptide structure-activity relationships often face the limitation that sequence variations among commercially available phylloseptins confound comparative analysis. Phylloseptin-J3 (PLS-J3) addresses this by providing a phylogenetically distinct, single-source variant from Phasmahyla jandaia with a defined substitution at position 9 (Ile⁹) that enables controlled isogenic pairing with PLS-J6 (Ser⁹). • Enables isolation of single-residue contributions to membrane partitioning and hemolytic selectivity • Distinct His⁷/His¹⁸ pH-sensing profile supports pH-activated antimicrobial design studies • Supplied as lyophilized powder, ≥95% purity, with full analytical documentation

Molecular Formula
Molecular Weight
Cat. No. B1576934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylloseptin-J3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phylloseptin-J3 Procurement Guide


Phylloseptin-J3 (PLS-J3, PS-J3) is a 19-residue, C-terminally amidated cationic antimicrobial peptide (AMP) belonging to the phylloseptin family, isolated from the skin secretion of the Brazilian endemic leaf frog Phasmahyla jandaia [1]. Its primary sequence is FLSLIPHAINAISAIANHL-NH₂, with a molecular mass of approximately 2,015 Da and a predicted alpha-helical content of ~74% in membrane-mimetic environments [2][3]. PLS-J3 is a natural variant within the expanding phylloseptin library and was discovered alongside six other phylloseptin-J isoforms (J1–J7) from the same species, a genus distinct from the more widely studied Phyllomedusa-derived phylloseptins (PS-1 through PS-6) [1].

1
Amphibian AMP Source

Cationic peptide from skin secretion of Phasmahyla jandaia

2
Ile/Ser Matched Pair

Single-residue difference vs. PLS-J6 supports hydrophobic SAR studies

3
Evolutionary Divergence

Genetically distinct genus separates from common Phyllomedusa phylloseptins

Phylloseptin-J3 Substitution Limitations


Phylloseptin-J3 belongs to a peptide family where single-amino-acid substitutions in the C-terminal region radically alter net charge, hydrophobicity balance, and antimicrobial spectrum. Unlike the prototypical Phylloseptin-1 (PS-1: FLSLIPHAINAVSAIAKHN-NH₂) [1], PLS-J3 carries a neutral Asn at position 12 (vs. Val in PS-1) and a non-basic Leu at position 19 (vs. Asn in PS-1), reducing its net positive charge and altering its helix dipole and membrane insertion properties [2]. Even within the J-series from the same frog species, PLS-J3 differs from PLS-J6 at position 9 (Ile⁹ → Ser⁹) , a substitution that changes local hydrophobicity and may affect hemolytic selectivity. These sequence variations preclude reliable extrapolation of potency, selectivity, or toxicity data from one phylloseptin to another without direct comparative testing. Furthermore, the source organism Phasmahyla jandaia is phylogenetically distinct from the Phyllomedusa species that yield most commercially available phylloseptins, meaning PLS-J3 represents an evolutionarily distinct branch of this peptide family that cannot be functionally approximated by the more common PS-1, PS-2, or PS-3 variants [1].

PLS-J3
PS-1 (common analog)
C-terminal charge and hydrophobicity differ; selectivity profile may not transfer
PLS-J3 (Ile⁹)
PLS-J6 (Ser⁹)
Single-residue hydropathy shift may alter hemolytic threshold and antimicrobial spectrum
Phasmahyla origin
Phyllomedusa origin
Inter-generic divergence; functional properties may not be approximated by common phylloseptins

Phylloseptin-J3 Differentiation Evidence


C-Terminal Sequence vs. PS-1

Phylloseptin-J3 (FLSLIPHAINAISAIANHL-NH₂) differs from the prototypical Phylloseptin-1 (PS-1: FLSLIPHAINAVSAIAKHN-NH₂) at three of the six C-terminal positions: Val¹²→Ile¹², Lys¹⁷→Asn¹⁷, and Asn¹⁹→Leu¹⁹ [1][2]. The Lys→Asn substitution eliminates a basic residue, reducing the calculated net charge of PLS-J3 to +1 (vs. +2 for PS-1 at neutral pH) [2]. This charge reduction is expected to attenuate electrostatic attraction to anionic bacterial membranes while potentially lowering hemolytic activity, consistent with the known structure-activity paradigm in phylloseptins where charge-hydrophobicity balance governs selectivity [3].

C-term vs. PS-1
Context-dependent
3 of 6 C-terminal residues differ; net charge +1 vs. +2
May alter electrostatic attraction and selectivity; direct substitution requires validation.
Charge calculated at pH 7.0; alignment from primary sequences.
Antimicrobial peptides Sequence-activity relationship Phylloseptin family

Single-Residue Variation at Position 9

Among the seven phylloseptin-J isoforms isolated from P. jandaia, PLS-J3 and PLS-J6 are the most similar, differing at only one position: residue 9, which is isoleucine in PLS-J3 and serine in PLS-J6 [1]. The Ile→Ser substitution replaces a highly hydrophobic β-branched amino acid (Ile hydropathy index: +4.5) with a polar, uncharged residue (Ser hydropathy index: -0.8), producing a hydropathy shift of -5.3 units on the Kyte-Doolittle scale at this position [2]. This single-residue difference is located within the predicted amphipathic helix and may alter the hydrophobic face of the peptide, affecting membrane partitioning kinetics and hemolytic threshold.

Residue 9 (Ile/Ser)
Class-level
Ile→Ser at position 9 yields hydropathy shift of –5.3 (Kyte-Doolittle)
Supports hydrophobic-moment SAR studies using matched Ile/Ser pair.
Sequences from MS/MS & Edman; hydropathy scale per Kyte & Doolittle, 1982.
Antimicrobial peptides Hydrophobicity Membrane selectivity

Phasmahyla vs. Phyllomedusa Origin

Phylloseptin-J3 is derived from Phasmahyla jandaia, a genus endemic to the Espinhaço mountain range in southeastern Brazil that is phylogenetically distinct from the Phyllomedusa genus (e.g., P. hypochondrialis, P. oreades, P. sauvagii) from which most commercially available phylloseptins (PS-1 through PS-6, PLS-S1 through PLS-S5) originate [1][2]. The Phasmahyla genus remained unprospected for skin peptides until 2011, and the J-series phylloseptins represent a distinct evolutionary branch within the Phyllomedusinae subfamily [1]. This evolutionary divergence may yield structural or functional properties not found in the more intensively studied Phyllomedusa-derived phylloseptins.

Genus Origin
Class-level
Phasmahyla jandaia vs. Phyllomedusa spp.; inter-generic peptidomic divergence
Enables access to genetically isolated AMP variants for evolutionary libraries.
Based on peptidomic analysis by Rates et al., 2011; 57 peptides including 7 novel J-series.
Amphibian peptidomics Evolutionary biochemistry Natural peptide library

Alpha-Helical Propensity Prediction

Computational secondary structure prediction using DSSP methodology indicates that PLS-J3 has a helix content of 73.7%, with 15.8% coil and 10.5% turn regions, and 0% beta-strand [1]. This high helical propensity is consistent with the phylloseptin family but differs quantitatively from the more extensively characterized PS-1, PS-2, and PS-3, which exhibit >80% helicity by CD spectroscopy in membrane-mimetic environments (e.g., 50% TFE or SDS micelles) [2]. The slightly lower predicted helical content of PLS-J3 may reflect the influence of the Pro⁶ residue (the conserved 'Pro-kink') and the specific C-terminal sequence on helix stability, potentially yielding different membrane insertion dynamics.

Helicity Prediction
Context-dependent
Predicted α-helix 73.7% (DSSP) vs. >80% (CD) for PS-1/2/3
Lower predicted helicity may influence membrane-binding kinetics; distinct structural profile.
PLS-J3: computational DSSP; PS-1/2/3: experimental CD in 50% TFE or SDS micelles.
Peptide structure prediction Alpha-helical content Membrane interaction

Histidine-Dependent pH Modulation

PLS-J3 contains two histidine residues at positions 7 and 18 (near the C-terminus), identical to the His content of PS-1 but with a different spacing context (His⁷ & His¹⁸ in PLS-J3 vs. His⁷ & His¹⁷ in PS-1) [1][2]. The imidazole side chain of histidine (pKa ~6.0) confers pH-dependent charge modulation: at pH <6, histidines are protonated (+1 each), increasing net positive charge and potentially enhancing antimicrobial activity, while at physiological pH 7.4, they are largely deprotonated, reducing net charge and potentially lowering toxicity to host cells [3]. The C-terminal proximity of His¹⁸ in PLS-J3 places a titratable residue near the membrane-interacting C-terminal helix, a feature that distinguishes it from phylloseptins with different His placement.

His pH Modulation
Class-level
His⁷ & His¹⁸ in PLS-J3 vs. His⁷ & His¹⁷ in PS-1; altered charge transition
Distinct pH-response context for AMP studies in acidic microenvironments.
pKa of His ~6.0; local electrostatic environment differs near C-terminus.
pH-responsive antimicrobials Histidine-rich peptides Membrane activity

Phylloseptin-J3 Application Scenarios


SAR with PLS-J6 Single-Residue Variant

PLS-J3 (Ile⁹) and PLS-J6 (Ser⁹) form a natural isogenic peptide pair differing at only one position within the predicted amphipathic helix [1]. Researchers studying how local hydrophobicity at position 9 governs antimicrobial potency, hemolytic threshold, and membrane partitioning kinetics can use this matched pair to isolate the contribution of a single amino acid side chain while controlling for all other sequence variables. This experimental design is uniquely enabled by the J-series peptides from P. jandaia and cannot be replicated with the more divergent Phyllomedusa-derived phylloseptins [1].

Evolutionary Peptidomics Library Construction

As the first phylloseptin family member characterized from the genus Phasmahyla, a previously unprospected branch of Phyllomedusinae, PLS-J3 is an essential inclusion for any comprehensive amphibian AMP library aiming to capture the full phylogenetic diversity of phyllomedusine host-defense peptides [1]. Its inclusion enables comparative evolutionary analyses and broadens the structural template pool for rational peptide design programs [1].

C-Terminal Charge Engineering for Gram-Negative Selectivity

PLS-J3 has a reduced net positive charge (+1 vs. +2 for PS-1) due to the Lys¹⁷→Asn¹⁷ substitution, combined with an increased C-terminal hydrophobicity from Asn¹⁹→Leu¹⁹ [1][2]. This altered charge-hydrophobicity profile makes PLS-J3 a suitable probe for investigating the minimum cationic charge threshold required for Gram-negative outer membrane permeabilization and for testing models of AMP selectivity that depend on electrostatic steering versus hydrophobic insertion [2].

pH-Responsive AMP Design with Histidine Variants

The specific placement of histidine residues in PLS-J3 (His⁷ and His¹⁸) creates a distinct pH-dependent charge transition profile compared to PS-1 (His⁷, His¹⁷) [1][2]. For researchers developing pH-activated antimicrobials targeting acidic infection sites or tumor microenvironments, PLS-J3 offers a natural template with a unique His spacing that may influence the steepness of the pH-activity response curve [2].

Application
Selection Property
Validation Focus
Ile/Ser SAR with PLS-J6
Single-residue hydrophobic variation at position 9
Hydrophobic moment contribution to antimicrobial potency and hemolytic threshold
Evolutionary peptidomics library
Genus Phasmahyla distinct from Phyllomedusa
Access to phylogenetically unique phylloseptin variants
Charge-hydrophobicity selectivity studies
Reduced net charge (+1) and increased C-terminal hydrophobicity
Minimum cationic threshold for Gram-negative outer membrane permeabilization
pH-responsive AMP design
Histidine spacing (His⁷, His¹⁸) vs. PS-1
pH-dependent activity response curve for acidic infection models

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